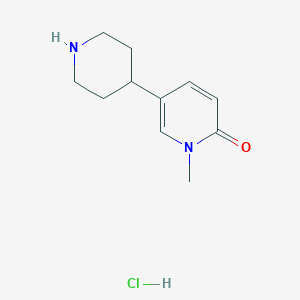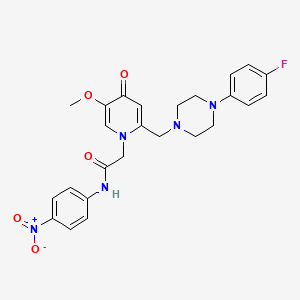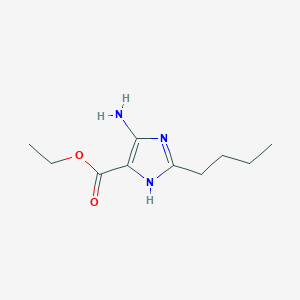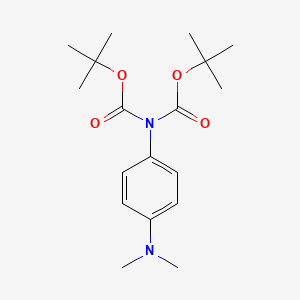![molecular formula C21H19N5O2S B2584928 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 896316-87-3](/img/structure/B2584928.png)
2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings, in particular, are likely to contribute to the compound’s chemical reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions that exploit the reactivity of the pyrrole and triazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxyphenyl and phenylacetamide groups could impact its solubility, while the pyrrole and triazole rings could affect its reactivity .Scientific Research Applications
Anticancer Properties
- Modification and Evaluation of Derivatives: This compound and its derivatives exhibit significant anticancer effects. For instance, a modified version of this compound, where the acetamide group is replaced with an alkylurea moiety, has shown potent antiproliferative activities against various human cancer cell lines, along with reduced toxicity (Xiao-meng Wang et al., 2015).
- Targeting Specific Cancer Pathways: Another research study synthesized derivatives of this compound, demonstrating their ability to inhibit tumor growth effectively in certain models, such as a mice S180 model. These findings suggest the potential of such compounds as effective anticancer agents with low toxicity (N. Chalenko et al., 2019).
- In Vitro Anticancer Evaluation: A novel series of derivatives of this compound was evaluated for anticancer activities against various cancer cell lines, showing significant potential for further development and study (Volodymyr Zyabrev et al., 2022).
Antimicrobial and Antifungal Applications
- Structural Elucidation and Screening: This compound has been structurally elucidated and screened for in vitro antimicrobial and antifungal activities. Certain derivatives of this compound have shown considerable effectiveness against a range of microbial strains (B. MahyavanshiJyotindra et al., 2011).
- Synthesis and Antimicrobial Studies: Novel derivatives of this compound were prepared and evaluated for their antimicrobial activity, with some showing significant antibacterial activity (Bhimagouda S. Patil et al., 2010).
Mechanism of Action
The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. The presence of the pyrrole and triazole rings suggests it might interact with biological targets in a manner similar to other compounds containing these groups .
Future Directions
properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-18-11-7-8-16(14-18)20-23-24-21(26(20)25-12-5-6-13-25)29-15-19(27)22-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWZNQBBTXHCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2584852.png)


![Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate](/img/structure/B2584855.png)
![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)
![N-(furan-2-ylmethyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2584859.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2584860.png)



